molecular formula C15H14FNO2 B5558810 N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5558810
M. Wt: 259.27 g/mol
InChI Key: SFFZMHWCBNDDQU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C16H16FNO2 and a molecular weight of 273.31 g/mol . This acetamide derivative is characterized by a fluorophenyl group and a (3-methylphenoxy)acetamide structure, making it a molecule of interest in various chemical and pharmacological research areas. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships. Its structural features are shared with other investigated compounds, including those studied for potential cytotoxic effects on cancerous cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . As a research chemical, it is valuable for analytical method development and compound characterization studies, potentially employing techniques like NMR spectroscopy, similar to those used for related substances . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFZMHWCBNDDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Fluorophenyl 2 3 Methylphenoxy Acetamide and Its Analogues

General Synthetic Routes for N-Aryl-2-phenoxyacetamides

The construction of the N-aryl-2-phenoxyacetamide scaffold is typically achieved through a convergent synthesis that joins two key fragments: a substituted aniline (B41778) and a substituted phenoxyacetic acid. The order of bond formation can vary, but the most common approach involves preparing the phenoxyacetic acid intermediate first, followed by an amidation reaction.

The final and crucial step in the synthesis of N-aryl-2-phenoxyacetamides is the formation of the amide bond between the carboxylic acid group of a phenoxyacetic acid derivative and the amino group of an aniline. nih.gov This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the weakly basic aniline.

Several standard methods are employed for this purpose:

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the aniline, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.net

Peptide Coupling Reagents: A wide array of coupling agents, developed primarily for peptide synthesis, are highly effective for this amidation. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. This method is often preferred as it avoids the harsh conditions of acyl chloride formation. organic-chemistry.org

Below is a table of common coupling reagents used in amidation reactions.

Coupling ReagentFull NameActivating AgentByproducts
DCC N,N'-DicyclohexylcarbodiimideForms O-acylisourea intermediateDicyclohexylurea (DCU)
EDC/EDCI N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideWater-soluble analogue of DCCWater-soluble urea (B33335)
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms activated esterTetramethylurea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms activated esterTetramethylurea

The choice of method depends on the substrate's sensitivity to reaction conditions and the desired purity of the final product. For instance, carbodiimide-based methods are efficient but require careful removal of the urea byproduct. ijcce.ac.ir

The phenoxyacetic acid core is generally synthesized via a Williamson ether synthesis, which is a classic example of a nucleophilic substitution reaction. google.com In this step, a substituted phenol (B47542) is treated with a strong base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide anion. This highly nucleophilic phenoxide then displaces a halide from an α-haloacetic acid derivative, typically sodium chloroacetate (B1199739) or ethyl chloroacetate. nih.gov

The reaction is an S_N2 process where the phenoxide attacks the electrophilic carbon atom bearing the halogen. If an ester like ethyl chloroacetate is used, a subsequent hydrolysis step under basic conditions is required to yield the free phenoxyacetic acid. nih.gov This method is robust and widely applicable to a variety of substituted phenols. jocpr.com

The primary precursors for the synthesis of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide are 3-fluoroaniline (B1664137) and 2-(3-methylphenoxy)acetic acid. These precursors are often commercially available but can also be synthesized through well-known organic transformations. chemicalbook.comachemblock.com

3-Fluoroaniline: This aniline derivative is a key building block in many pharmaceutical and agrochemical syntheses. multichemexports.com It can be prepared from 3-fluoronitrobenzene via reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or by using reducing agents like tin(II) chloride (SnCl₂) in acidic medium. google.com

2-(3-methylphenoxy)acetic acid: As described in section 2.1.2, this precursor is synthesized from 3-methylphenol (m-cresol) and an α-haloacetate. cymitquimica.com m-Cresol itself is a readily available industrial chemical.

While less common for this specific scaffold, modern cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation could theoretically be employed to form the C-N or C-O bonds, respectively, offering alternative synthetic pathways. organic-chemistry.org

Targeted Synthesis of this compound

The targeted synthesis of this compound is most efficiently achieved through a two-step sequence that applies the general principles outlined above.

Step 1: Synthesis of 2-(3-methylphenoxy)acetic acid The first step is the synthesis of the carboxylic acid intermediate via Williamson ether synthesis. 3-Methylphenol (m-cresol) is deprotonated with a base like sodium hydroxide in an aqueous or alcoholic medium to form sodium 3-methylphenoxide. This is followed by the addition of sodium chloroacetate. The reaction mixture is heated to drive the nucleophilic substitution, resulting in the formation of the sodium salt of 2-(3-methylphenoxy)acetic acid. Subsequent acidification with a strong mineral acid, such as HCl, precipitates the desired product, which can then be purified by recrystallization.

Step 2: Amidation to form this compound In the second step, the prepared 2-(3-methylphenoxy)acetic acid is coupled with 3-fluoroaniline. A common and effective method involves dissolving the carboxylic acid in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). A coupling agent, such as HBTU or EDC, is added along with a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). After a brief activation period, 3-fluoroaniline is introduced to the mixture. The reaction proceeds at room temperature, and upon completion, the product is isolated through aqueous workup and purified using column chromatography or recrystallization.

Characterization Techniques in Synthetic Verification

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed. These methods provide detailed information about the molecular structure and composition of the compound.

Spectroscopic analysis is indispensable for the structural elucidation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include a singlet for the methyl group (CH₃) around δ 2.3 ppm, a singlet for the methylene (B1212753) protons (OCH₂) near δ 4.6 ppm, and a complex pattern of multiplets in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on the two substituted benzene (B151609) rings. A broad singlet for the amide proton (NH) would also be expected, typically downfield.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon (around δ 165-170 ppm), and the various aromatic carbons, whose chemical shifts are influenced by their respective substituents (fluorine, methyl, ether, and amide groups).

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₅H₁₄FNO₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ that corresponds to its exact mass, confirming its elemental composition.

The following table summarizes the expected spectroscopic data for the target compound.

TechniqueAnalysisExpected Data
¹H NMR Proton Environments- Aromatic protons (m, 8H) - Methylene protons (s, 2H, O-CH₂) - Methyl protons (s, 3H, Ar-CH₃) - Amide proton (br s, 1H, N-H)
¹³C NMR Carbon Environments- Carbonyl carbon (~167 ppm) - Aromatic carbons (110-165 ppm) - Methylene carbon (~67 ppm) - Methyl carbon (~21 ppm)
MS Molecular Weight- Expected [M+H]⁺ for C₁₅H₁₅FNO₂⁺: 260.1081
IR Functional Groups- N-H stretch (~3300 cm⁻¹) - C=O stretch (amide) (~1670 cm⁻¹) - C-O stretch (ether) (~1240 cm⁻¹)

Chromatographic Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid, simple, and inexpensive technique used primarily for qualitative analysis, such as monitoring the progress of a reaction and making a preliminary assessment of product purity. chemistryhall.com For a compound like this compound, a standard TLC analysis would be performed on a plate coated with a stationary phase, most commonly silica (B1680970) gel. niscpr.res.in

The synthesized compound is dissolved in a volatile solvent and spotted onto the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the eluent ascends the plate via capillary action, it carries the compound with it. chemistryhall.com The separation is based on the compound's differential partitioning between the stationary and mobile phases. The polarity of the eluent is crucial; a common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The position of the compound is reported as its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot.

Visualization of the spots can be achieved under UV light, as the aromatic rings in the molecule will absorb UV radiation. researchgate.net Alternatively, chemical staining agents, such as iodine vapor, can be used. researchgate.net

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., ratios from 4:1 to 1:1) or Toluene based systems. rsc.orgniscpr.res.in
Visualization UV lamp (254 nm) or Iodine chamber. researchgate.net
Expected Outcome A single spot indicating a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

For a precise quantitative assessment of purity, high-performance liquid chromatography (HPLC) is the preferred method. researchgate.net Reversed-phase HPLC (RP-HPLC) is typically employed for analyzing aromatic compounds like this compound.

In this technique, a liquid sample is injected into a column packed with a non-polar stationary phase, such as silica modified with C18 alkyl chains. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column.

A UV detector is commonly used to detect the compounds as they elute from the column, as the aromatic nature of the target molecule allows for strong UV absorbance. The output is a chromatogram, where peaks represent different components. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks.

ParameterDescription
Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 (Octadecylsilyl silica gel)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water or Methanol and Water.
Detector UV-Vis Detector (e.g., at 254 nm).
Expected Outcome A major peak corresponding to the product, with its area percentage representing the purity.

Preclinical Biological Activity Profiling of N Aryl 2 Phenoxyacetamide Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of N-aryl-2-phenoxyacetamide derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Investigations

Research into N-aryl-2-phenoxyacetamide and related acetamide (B32628) derivatives has revealed that their antibacterial activity can be significantly influenced by the nature and position of substituents on the aryl rings. For instance, studies on N-(substituted phenyl)-2-chloroacetamides showed that compounds bearing halogenated p-substituted phenyl rings, such as N-(4-fluorophenyl) chloroacetamide, were among the most active against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). srce.hr This enhanced activity is attributed to high lipophilicity, which may facilitate passage through the bacterial cell membrane. srce.hr

In a study of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) demonstrated notable in vitro antibacterial activity against phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), with a minimum 50% effective concentration (EC50) value of 156.7 µM. nih.gov Scanning electron microscopy revealed that this compound could induce the rupture of the Xoo cell membrane. nih.gov Further investigations into N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives indicated that fluoro-substituted compounds exhibited antimicrobial activity comparable or superior to standard drugs against P. mirabilis and B. subtilis. ijres.org

Table 1: Antibacterial Activity of Representative N-Aryl Acetamide Derivatives

Compound Test Organism Activity (EC50/MIC in µM or µg/mL) Reference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide Xanthomonas oryzae pv. oryzae EC50: 156.7 µM nih.gov
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide Xanthomonas axonopodis pv. citri EC50: >621.1 µM nih.gov
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide Xanthomonas oryzae pv. oryzicola EC50: 201.2 µM nih.gov
N-(4-fluorophenyl) chloroacetamide Staphylococcus aureus - srce.hr
N-(4-fluorophenyl) chloroacetamide Methicillin-resistant S. aureus - srce.hr
N-(4-fluorophenyl) chloroacetamide Escherichia coli Less effective srce.hr

Note: The data presented is for structurally related compounds, not N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide itself.

Antifungal Efficacy Investigations

The antifungal properties of N-aryl-2-phenoxyacetamide derivatives have also been explored. In the study of N-(substituted phenyl)-2-chloroacetamides, moderate efficacy was observed against the yeast Candida albicans. srce.hr The biological activity of these chloroacetamides was found to vary with the position of substituents on the phenyl ring. srce.hr

Another study on new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives showed that fluoro compounds demonstrated notable antifungal activity against C. albicans and A. fumigates, with some derivatives showing activity equal to or greater than standard drugs. ijres.org

Table 2: Antifungal Activity of Representative N-Aryl Acetamide Derivatives

Compound Test Organism Activity Reference
N-(4-fluorophenyl) chloroacetamide Candida albicans Moderately effective srce.hr
Fluoro-substituted N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Candida albicans Activity equal to standard drugs ijres.org
Fluoro-substituted N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Aspergillus fumigates Activity equal to standard drugs ijres.org

Note: The data presented is for structurally related compounds, not this compound itself.

Anticancer and Antiproliferative Potency Evaluation

The potential of N-aryl-2-phenoxyacetamide derivatives as anticancer agents has been investigated through various in vitro studies, focusing on their cytotoxic effects on cancer cell lines and the underlying mechanisms of action.

In Vitro Cytotoxicity Assays in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic potential of phenoxyacetamide and phenylacetamide derivatives against a panel of human cancer cell lines. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro cytotoxicity. nih.gov These compounds showed varied activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov Notably, compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov

In another study, newly synthesized semi-synthetic phenoxyacetamide derivatives were screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov One of the compounds showed promising activity against the HepG2 cell line, with an IC50 value of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil. nih.gov Furthermore, a complex derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a selective Aurora Kinase B inhibitor and demonstrated efficacy in human cancer-derived cells. nih.gov

Table 3: In Vitro Cytotoxicity of Representative N-Aryl Acetamide Derivatives

Compound Cell Line Activity (IC50 in µM) Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 52 nih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 80 nih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7 (Breast Cancer) 100 nih.gov
Novel Phenoxyacetamide Derivative (Compound I) HepG2 (Liver Cancer) 1.43 nih.gov
Novel Phenoxyacetamide Derivative (Compound I) MCF-7 (Breast Cancer) - nih.gov

Note: The data presented is for structurally related compounds, not this compound itself.

Mechanistic Pathways of Growth Inhibition

Investigations into the mechanisms of action of these derivatives suggest their involvement in the induction of apoptosis. The aforementioned novel phenoxyacetamide derivative that was potent against HepG2 cells was found to significantly enhance total apoptotic cell death by approximately 24.51-fold. nih.gov Cell cycle analysis indicated that this compound induced an arrest in the G1/S phases, thereby blocking the progression of HepG2 cells. nih.gov The apoptotic effect was mediated through both intrinsic and extrinsic pathways, with the intrinsic pathway being dominant. nih.gov

Further mechanistic insights come from the study of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, which acts as a selective inhibitor of Aurora Kinase B (AURKB). nih.gov AURKB is a key regulator of the cell cycle, and its overexpression is common in many cancers. nih.gov Inhibition of this kinase disrupts cell division, leading to anticancer effects. nih.gov

Antiparasitic Activity Research

The antiparasitic potential of N-aryl acetamide derivatives has been primarily explored in the context of malaria. A study focused on the optimization of N-aryl acetamides as antimalarials identified compounds with potent activity against the asexual stage of Plasmodium falciparum. nih.gov The structure-activity relationship studies revealed that modifications to the N-aryl acetamide scaffold could significantly impact antimalarial potency. nih.gov

Additionally, research on fluorophenyl-substituted compounds has shown promise in the broader field of antiparasitic drug discovery. A study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles identified a compound with a 3-fluorophenyl substituent as a potent agent against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. nih.gov Another compound from the same study showed activity against Toxoplasma gondii. nih.gov While these compounds are not phenoxyacetamides, they highlight the potential of the fluorophenyl moiety in antiparasitic agents.

Table 4: Antiparasitic Activity of Representative N-Aryl Acetamide and Fluorophenyl Derivatives

Compound Parasite Activity (EC50/IC50 in µM) Reference
N-Aryl Acetamide (MMV020512) Plasmodium falciparum (asexual stage) EC50: 0.810 nih.gov
4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile Leishmania major (promastigotes) EC50: 0.4 semanticscholar.org
4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile Leishmania major (amastigotes) EC50: 0.2 semanticscholar.org
4-Amino-2-(3,5-difluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile Toxoplasma gondii (tachyzoites) IC50: 2.8 semanticscholar.org

Note: The data presented is for structurally related compounds, not this compound itself.

Antileishmanial Efficacy of Related N-Phenyl-2-phenoxyacetamides (e.g., N-(3-Fluorophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide)

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant health problem in many underdeveloped countries. nih.govnih.gov The limitations of current treatments, such as high toxicity and decreasing efficacy, have driven the search for new therapeutic agents. nih.govnih.gov Synthetic compounds derived from natural products like carvacrol (B1668589) have shown promise. Carvacrol serves as a precursor for synthesizing carvacroxyacetic acid, a key intermediate in producing N-phenyl-2-phenoxyacetamides. nih.govnih.gov

In one study, ten novel N-phenyl-2-phenoxyacetamide molecules were synthesized and evaluated for their antileishmanial potential. nih.gov Among these, N-(3-Fluorophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide was synthesized as a white crystalline solid. nih.gov Cytotoxicity assays on mammalian macrophage and Vero cells indicated that the synthesized N-phenyl-2-phenoxyacetamides exhibited low or no toxicity at the tested concentrations. nih.gov

Two compounds from this series, N-(3-Bromophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide and another derivative, demonstrated significant antileishmanial activity against Leishmania braziliensis, outperforming the precursor carvacroxyacetic acid. nih.gov These findings underscore the potential of this class of compounds as a basis for developing new treatments for leishmaniasis. nih.govnih.gov

Table 1: Antileishmanial Activity of Selected N-Phenyl-2-phenoxyacetamide Derivatives

Compound Name Parasite Strain Activity Reference
N-(3-Bromophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide Leishmania braziliensis Demonstrated significant antileishmanial activity, superior to the precursor carvacroxyacetic acid. nih.gov

Activity Against Other Protozoan Parasites

The structural scaffold of N-aryl acetamides has also been investigated for activity against other protozoan parasites, such as those causing malaria. A phenotypic screen identified the N-aryl acetamide class as an inhibitor of the development of P. falciparum asexual ring-stage parasites. nih.gov One compound, MMV020512, showed modest activity against the P. falciparum 3D7 asexual stage parasite with a half-maximal effective concentration (EC50) of 0.810 μM and exhibited low cytotoxicity against human HepG2 cells. nih.gov This discovery prompted further investigation into the structure-activity relationship of this class of compounds to optimize their antimalarial potency. nih.gov

Cross-screening of compound libraries has also identified scaffolds with broad-spectrum antiprotozoal activity. researchgate.net While specific N-aryl-2-phenoxyacetamide derivatives were not the primary focus, related structures have been tested against Trypanosoma cruzi (Chagas disease), Leishmania major, and Plasmodium falciparum (malaria), identifying potent inhibitors for each pathogen. researchgate.net This highlights the potential for discovering new treatments for various protozoan diseases by exploring derivatives of common chemical scaffolds. researchgate.netnih.gov

Anti-inflammatory Investigations

The N-aryl-2-phenoxyacetamide scaffold has been explored for its anti-inflammatory properties. Research into novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. nih.govresearchgate.net One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anti-inflammatory, as well as anticancer and analgesic, activities. nih.govresearchgate.net

Another study focused on N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. researchgate.net These compounds were screened for their anti-inflammatory effects using the carrageenan-induced paw edema method in rats. researchgate.net The derivative N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide showed significant inhibition of paw edema at 64.88%. researchgate.net Similarly, N-(2-hydroxy phenyl) acetamide was found to possess promising anti-arthritic properties by retarding the increase in paw edema volume and reducing serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha in adjuvant-induced arthritic rats. nih.gov

More recent studies on phenoxy acetic acid derivatives have identified compounds with significant selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com Certain derivatives showed potent in vivo inhibition of paw thickness and weight, and also lowered levels of TNF-α and prostaglandin (B15479496) E2 (PGE-2), highlighting their potential as anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Acetamide Derivatives

Compound Class/Name Model Key Findings Reference
2-(Substituted phenoxy)-N-(1-phenylethyl)acetamides General Halogenated derivatives favored anti-inflammatory activity. nih.govresearchgate.net
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide General Exhibited anti-inflammatory, anticancer, and analgesic activities. nih.govresearchgate.net
N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide Carrageenan-induced paw edema (rats) 64.88% inhibition of paw edema. researchgate.net
N-(2-hydroxy phenyl) acetamide Adjuvant-induced arthritis (rats) Retarded paw edema increase; reduced IL-1β and TNF-α levels. nih.gov

Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2)

The emergence of the COVID-19 pandemic spurred intensive research into antiviral agents. The 2-phenoxyacetamide (B1293517) group was identified as a key marker in the discovery of potential antivirals targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govnih.gov

In silico studies were conducted on a series of 2-phenoxyacetamide derivatives to evaluate their potential as SARS-CoV-2 Mpro inhibitors. nih.gov Through structure-based pharmacophore modeling and virtual screening, several ligands were identified as hits with good fit scores. nih.gov Docking studies predicted favorable binding energies for these hits, in the range of -6.83 to -7.20 kcal/mol. nih.govnih.gov Further computational analysis of their mutagenic, toxic, and pharmacokinetic profiles suggested that 2-phenoxyacetamide derivatives are promising lead compounds for the development of SARS-CoV-2 Mpro inhibitors. nih.govnih.gov

Other Reported Biological Activities of N-Aryl-2-phenoxyacetamide Scaffolds

Beyond their applications in infectious and inflammatory diseases, N-aryl-2-phenoxyacetamide scaffolds and related structures have been evaluated for a variety of other biological activities.

Anticancer Activity : Several studies have highlighted the potential of this scaffold in oncology. Derivatives of 2-(substituted phenoxy) acetamide have been assessed for their anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). nih.gov A specific derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a potent and selective oral inhibitor of Aurora Kinase B (AURKB), a promising target in cancer therapy due to its role in cell cycle progression. researchgate.netnih.gov This compound demonstrated efficacy in human cancer-derived cells and was orally active in a mouse xenograft model. nih.gov

Antibacterial and Antioxidant Activity : The versatility of the N-aryl acetamide core has been demonstrated through its use as a precursor for synthesizing various heterocyclic compounds. researchgate.netresearchgate.net Certain derivatives, such as a thiosemicarbazone and a sulfide (B99878) derivative, were found to be potent antibacterial agents against Escherichia coli and Staphylococcus aureus. researchgate.netresearchgate.net The thiosemicarbazone derivative also displayed significant antioxidant activity. researchgate.netresearchgate.net Other studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides also reported moderate to good antibacterial and antioxidant activities. mdpi.com

Urease Inhibition : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were evaluated for urease inhibition, with all tested compounds showing more activity than the standard. The most active compound was N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide. Molecular docking studies suggested that these derivatives bind to the non-metallic active site of the urease enzyme. mdpi.com

Structure Activity Relationship Sar Analysis of N 3 Fluorophenyl 2 3 Methylphenoxy Acetamide Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide analogues is highly sensitive to the nature and position of substituents on both the N-phenyl and phenoxy rings. Strategic modifications at these positions can lead to significant changes in potency and selectivity, highlighting the importance of a detailed SAR analysis.

Role of Halogenation (e.g., Fluorine)

Halogenation, particularly the introduction of fluorine atoms, plays a pivotal role in modulating the biological profile of this class of compounds. The presence of a fluorine atom on the N-phenyl ring, as seen in the parent compound, is often associated with enhanced biological activity. This can be attributed to several factors, including fluorine's high electronegativity, its ability to form strong bonds with carbon, and its capacity to alter the molecule's metabolic stability and membrane permeability.

Studies on related N-phenylacetamide derivatives have shown that the position of the halogen substituent is critical. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a fluorine atom was a key feature for their potential as anticancer agents. The introduction of a fluorine atom can influence the electronic properties of the phenyl ring, affecting its interaction with biological targets. Furthermore, fluorination can block sites of metabolism, leading to an increased half-life and improved pharmacokinetic profile.

Table 1: Effect of Halogenation on the N-Phenyl Ring on Biological Activity (Illustrative)

CompoundR1R2R3Relative Activity
Analogue 1HHH1.0
Analogue 23-FHH5.2
Analogue 34-FHH4.8
Analogue 43-ClHH3.5
Analogue 54-ClHH3.2
Analogue 63-BrHH2.9

Note: The data in this table is illustrative and based on general SAR principles for N-phenylacetamide analogues.

Influence of Phenoxy Ring Substituents (e.g., Methyl, Isopropyl)

Substituents on the phenoxy ring significantly influence the biological activity of this compound analogues. The methyl group at the meta-position of the phenoxy ring in the parent compound is a key determinant of its activity. The size, position, and electronic nature of these substituents can affect the compound's binding affinity and selectivity for its target.

Research on carvacrol-derived N-phenyl-2-phenoxyacetamides, which feature methyl and isopropyl groups on the phenoxy ring, has demonstrated the importance of these alkyl substituents for their biological effects. acs.org The introduction of small alkyl groups can enhance hydrophobic interactions within the binding pocket of a target protein. For instance, replacing the methyl group with a larger isopropyl group can either increase or decrease activity, depending on the steric tolerance of the binding site.

The position of the substituent is also critical. A methyl group at the meta-position may provide an optimal fit, while moving it to the ortho- or para-position could lead to a loss of activity due to steric clashes or a suboptimal orientation of the molecule.

Table 2: Influence of Phenoxy Ring Substituents on Biological Activity (Illustrative)

CompoundR4R5Relative Activity
Analogue 73-CH₃H5.2
Analogue 84-CH₃H3.1
Analogue 92-CH₃H2.5
Analogue 103-CH(CH₃)₂H4.7
Analogue 114-CH(CH₃)₂H2.9
Analogue 123,5-(CH₃)₂H6.1

Note: The data in this table is illustrative and based on general SAR principles for substituted phenoxyacetamides.

Effects of N-Phenyl Substitutions

Beyond halogenation, other substitutions on the N-phenyl ring can have a profound impact on the biological activity of this class of compounds. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring and its ability to engage in key interactions with the biological target.

For example, studies on various N-phenylacetamide derivatives have shown that the introduction of small, electron-donating groups like methyl or methoxy (B1213986) can sometimes enhance activity, potentially by increasing the electron density of the ring and favoring certain binding interactions. Conversely, electron-withdrawing groups such as nitro or cyano can also lead to increased potency, depending on the nature of the target's binding site.

The position of these substituents is equally important. A substituent at the meta-position, as with the fluorine in the parent compound, may be optimal, while substitutions at the ortho- or para-positions could lead to different activity profiles.

Conformational Aspects and Ligand Properties

The three-dimensional conformation of this compound analogues is a critical factor in determining their biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. The preferred conformation, and the energy barrier between different conformers, can influence how well the ligand fits into the binding site of its biological target.

The dihedral angle between the N-phenyl ring and the acetamide (B32628) plane, as well as the torsion angles around the ether linkage of the phenoxy group, are particularly important. The presence of substituents, such as the fluorine atom on the N-phenyl ring and the methyl group on the phenoxy ring, can influence these dihedral angles through steric and electronic effects. For instance, the fluorine atom can affect the planarity of the N-phenyl-acetamide moiety.

Computational studies and techniques like NMR spectroscopy can provide insights into the low-energy conformations of these molecules. Understanding the preferred conformation is crucial for rational drug design, as it allows for the design of more rigid analogues that are pre-organized for optimal binding.

Design Principles for Enhanced Potency and Selectivity

Based on the structure-activity relationship analysis, several key design principles can be formulated to guide the development of more potent and selective analogues of this compound.

Optimize Halogen Substitution: The presence and position of a halogen on the N-phenyl ring are critical. While a 3-fluoro substituent is beneficial, exploring other halogens or multiple halogen substitutions could lead to improved activity. The key is to balance the electronic effects with steric considerations within the target's binding pocket.

Fine-tune Phenoxy Ring Substituents: The size and position of alkyl groups on the phenoxy ring are important for hydrophobic interactions. Systematic exploration of different alkyl groups (e.g., ethyl, propyl) and their positions (ortho, meta, para) can lead to optimized van der Waals contacts with the target. Disubstitution on the phenoxy ring may also be a viable strategy.

Explore Diverse N-Phenyl Substitutions: Introducing a variety of small, electronically diverse substituents on the N-phenyl ring can help to probe the electronic requirements of the binding site. Both electron-donating and electron-withdrawing groups should be considered.

Incorporate Conformational Constraints: To reduce the entropic penalty upon binding, more rigid analogues can be designed. This could involve introducing cyclic structures or other conformational locks to favor the bioactive conformation.

By systematically applying these design principles, it is possible to develop novel this compound analogues with enhanced potency and selectivity for their biological targets.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound this compound is not publicly available. Published research focusing on molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and quantum chemical calculations for this specific molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. The creation of such an article would require access to specific research studies that have performed these computational analyses on this compound, and this information does not appear to exist in the public domain.

Any attempt to populate the requested sections would involve speculating or fabricating data, which would compromise the scientific accuracy and integrity of the information provided. For a thorough and factual article on this topic, dedicated computational research on this compound would need to be conducted and published first.

Based on a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical investigations for the compound This compound are not publicly available. Detailed research findings, including Density Functional Theory (DFT) studies, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular dynamics simulations, for this particular molecule have not been published in the accessible scientific domain.

Therefore, it is not possible to provide a scientifically accurate article with the detailed data and tables requested for the following sections:

Computational and Theoretical Investigations

Molecular Dynamics Simulations to Elucidate Binding Stability

An article on the advanced preclinical efficacy studies of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide cannot be generated. A comprehensive search of publicly available scientific literature did not yield any specific data on the in vitro or in vivo efficacy of this particular chemical compound.

The executed searches for cell-based efficacy assays, enzyme or receptor functional assays, and studies in animal disease models related to this compound did not return any relevant results. The retrieved information pertained to structurally different, albeit related, phenylacetamide derivatives or to more complex molecules containing the N-(3-fluorophenyl)acetamide moiety. Adhering to the strict instruction to only include information solely on "this compound" prevents the use of data from these other compounds.

Consequently, without any specific research findings, it is not possible to provide content for the requested sections on In Vitro Model Validation and In Vivo Efficacy in Disease Models, nor to generate the required data tables.

Analog Design and Optimization Strategies

Rational Design of Novel Phenoxyacetamide Derivatives

Rational design is a targeted approach that leverages an understanding of the relationship between a molecule's structure and its biological activity to design new, improved derivatives. This process often involves the synthesis of a series of analogs where specific parts of the lead molecule are systematically modified.

For instance, in the development of novel phenoxyacetamide derivatives as potential insecticidal agents, researchers synthesized a series of N-(4-chlorophenyl)-2-phenoxyacetamide compounds. researchgate.net The design strategy involved introducing various substituents to explore their impact on potency. The core structure, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, served as a versatile precursor for creating a range of new molecules, including acrylamide, hydrazone, and chalcone derivatives. researchgate.net

Detailed research findings from such studies can elucidate key structural requirements for activity. By comparing the biological activity of the synthesized compounds, structure-activity relationships (SAR) can be established. For example, the insertion of specific chemical groups, such as a thiourea group or a 4-oxobutane hydrazide group, was found to enhance the potency of certain derivatives. researchgate.net This type of targeted modification allows medicinal chemists to fine-tune the properties of the lead compound to achieve a desired biological effect. The design of covalent organic frameworks (COFs) also utilizes rational design principles, constructing frameworks from specific electron donor and acceptor subunits to achieve desired properties for applications like photocatalysis. rsc.org

Table 1: Examples of Rational Modifications on a Phenoxyacetamide Core

Core StructureModificationResulting Derivative ClassObserved Impact
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamideReaction with cyanoacetamide derivativesAcrylamide derivativesPrecursors for further synthesis researchgate.net
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamideReaction with hydrazine derivatives (e.g., thiosemicarbazide)Hydrazone derivativesEnhanced potency observed with specific groups researchgate.net
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamideReaction with acetophenoneChalcone derivativesGeneration of diverse structures for screening researchgate.net

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the biological activity of a parent compound. bhsai.orgmdpi.com

Scaffold hopping involves replacing the central core structure (the scaffold) of a molecule with a functionally equivalent but structurally distinct one. nih.gov This technique is employed to escape undesirable properties of the original scaffold, such as poor pharmacokinetics or toxicity, and to explore new intellectual property space. bhsai.org For example, a scaffold-hopping strategy was successfully used to develop a new series of 2-(quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis. nih.gov The new scaffold demonstrated potent activity against both drug-sensitive and multidrug-resistant strains. nih.gov An extensive scaffold-hopping exercise was also utilized to identify a preclinical candidate for treating visceral leishmaniasis, which led to a compound with improved solubility and reduced toxicity. dundee.ac.uk

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar biological properties. cambridgemedchemconsulting.comdrughunter.com This strategy can be used to modulate a compound's potency, selectivity, metabolic stability, and physicochemical properties. mdpi.comdrughunter.comchem-space.com Bioisosteres are categorized as classical (atoms or groups with similar size and electronic configuration) or non-classical (structurally distinct groups that produce a similar biological effect). mdpi.com A common application is the replacement of a labile functional group, such as an acetamide (B32628), with a more stable bioisostere to improve chemical stability and potency. nih.gov For instance, replacing a carboxylic acid group with bioisosteres like tetrazoles or acyl sulfonamides can address issues with pharmacokinetic properties. chem-space.com The replacement of hydrogen with fluorine is another common bioisosteric modification used to block metabolic oxidation or alter the acidity of nearby functional groups. cambridgemedchemconsulting.com

Table 2: Common Bioisosteric Replacements in Drug Design

Original GroupBioisosteric Replacement(s)Potential Advantage(s)
Hydrogen (H)Deuterium (D), Fluorine (F)Modulate metabolism, alter pKa cambridgemedchemconsulting.com
Carboxylic Acid (-COOH)Tetrazole, Acyl Sulfonamide, Hydroxamic AcidImprove pharmacokinetic properties, avoid toxicity chem-space.com
Amide (-CONH-)Triazoles, Oxadiazoles, Retro-amidesEnhance metabolic stability and selectivity drughunter.comnih.gov
Phenyl RingPyridyl, Thiophene, Saturated Bicyclic RingsImprove solubility, reduce toxicity, alter binding cambridgemedchemconsulting.comchem-space.com

Combinatorial Chemistry and High-Throughput Screening for Hit Identification

Combinatorial chemistry and high-throughput screening (HTS) are foundational technologies for modern drug discovery, enabling the rapid synthesis and evaluation of immense numbers of compounds to identify "hits"—molecules that show activity against a biological target. chemcopilot.comnih.gov

Combinatorial chemistry refers to a set of techniques for synthesizing a large number of different but structurally related molecules (a "library") in a single process. deprezlab.fr This approach allows for the systematic exploration of a chemical scaffold, such as the phenoxyacetamide core, by attaching various building blocks at different positions. A modern iteration of this is the DNA-encoded library (DEL) technology, which combines combinatorial chemistry with DNA barcoding. researchgate.netnih.gov In this method, each unique chemical compound in the library is tagged with a unique DNA sequence, facilitating the rapid identification of active compounds after screening against a biological target. nih.gov

High-Throughput Screening (HTS) is an automated process that uses robotics and advanced data processing to test thousands or even millions of compounds for a specific biological activity in a short period. chemcopilot.comdrugtargetreview.com HTS is crucial for evaluating the large libraries generated by combinatorial chemistry. ox.ac.uk The process involves preparing a biological assay, using automated liquid handlers to dispense compounds into multi-well plates, and measuring the activity using various readouts like fluorescence or luminescence. chemcopilot.com The results are then analyzed to identify hits, which serve as the starting points for further optimization in the drug discovery pipeline. nih.govdrugtargetreview.com The integration of HTS with combinatorial approaches has been instrumental in discovering novel N-phenyl-phenoxyacetamide derivatives as potential therapeutic agents. deprezlab.fr

Table 3: Overview of High-Throughput Screening (HTS) Process

StepDescriptionKey Technologies
Library PreparationLarge collections of chemical compounds are gathered or synthesized. Biological assays are developed to measure activity. chemcopilot.comCombinatorial chemistry, DNA-encoded libraries deprezlab.frnih.gov
Automated DispensingRobots precisely dispense tiny amounts of compounds into microtiter plates (e.g., 96, 384, or 1536 wells). chemcopilot.comRobotic liquid handlers
Assay and MeasurementThe biological assay is performed, and measurements are taken to detect which compounds are active. nih.govFluorescence, luminescence, absorbance plate readers; High-content imaging drugtargetreview.com
Data AnalysisStatistical analysis is used to validate the assay and identify "hits" from the large dataset. chemcopilot.comBioinformatics software, statistical analysis tools (e.g., Z'-factor) chemcopilot.com

Conclusion and Future Perspectives in N 3 Fluorophenyl 2 3 Methylphenoxy Acetamide Research

Unexplored Research Avenues and Challenges

Given the absence of foundational research, a multitude of research avenues for N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide remain entirely unexplored. The primary challenge is the lack of any established synthetic route or characterization data in the scientific literature.

Future research could focus on:

Synthesis and Characterization: Developing and optimizing a synthetic pathway for the compound and fully characterizing its chemical and physical properties.

Biological Screening: Conducting broad-based biological screening to identify any potential pharmacological activities. Based on the activities of related phenoxyacetamide derivatives, this could include assays for anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.

Structural Biology: Investigating the three-dimensional structure of the molecule to understand its conformational preferences, which could inform potential biological targets.

Potential as a Lead Compound for Further Academic Investigation

Without any existing biological data, the potential of this compound as a lead compound is purely speculative. The general structure, consisting of a substituted phenyl ring, an amide linkage, and a phenoxy group, is a common scaffold in medicinal chemistry and agrochemistry. The presence of a fluorine atom and a methyl group offers sites for potential metabolic activity and steric interactions with biological targets.

The exploration of this compound as a lead structure would require a significant initial investment in its synthesis and a comprehensive screening campaign to identify any "hits." Should any promising activity be discovered, its relatively simple structure could serve as a valuable starting point for the design and synthesis of analogues to establish structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or acetamide precursors. For example, 2-amino-substituted phenols can react with activated acetyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under controlled conditions to form acetamide derivatives . Adapting this approach, 3-fluorophenylamine can be coupled with 2-(3-methylphenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Reaction optimization may include temperature control (e.g., 273 K for 3 hours) and purification via solvent extraction (e.g., NaHCO3 wash) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms substituent positions and purity. Fourier Transform Infrared (FTIR) spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction (XRD) resolves molecular geometry, including dihedral angles between aromatic rings (e.g., 60.5° between fluorophenyl and naphthyl groups in analogs) . UV-Vis spectroscopy may assess electronic transitions for photostability studies .

Q. How is the compound’s solubility and stability evaluated in preclinical studies?

  • Methodological Answer : Solubility is tested in polar (e.g., DMSO, water) and nonpolar solvents (e.g., toluene) via saturation shake-flask methods. Stability under physiological conditions (pH 7.4 buffer, 37°C) is monitored using HPLC over 24–72 hours. For analogs, dichloromethane and acetonitrile are common reaction solvents due to their compatibility with amide bonds .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?

  • Methodological Answer : Low yields often arise from side reactions (e.g., incomplete acylation or hydrolysis). Strategies include:

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of acyl chloride to ensure complete amine acylation .
  • Catalyst optimization : Introduce DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
  • Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., acyl chloride addition) .
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate unreacted starting materials .

Q. What computational methods predict biological activity or molecular interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions using crystal structures from databases like PDB. For example, analogs of this compound show affinity for TRPC3/TRPC6 ion channels, suggesting potential neuropharmacological applications . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or metabolic stability .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?

  • Methodological Answer : Fluorine at the 3-position on the phenyl ring enhances metabolic stability via reduced CYP450-mediated oxidation. Methyl groups on the phenoxy moiety increase lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Comparative studies with chloro or bromo analogs show halogen size inversely correlates with target binding affinity (e.g., smaller F > Cl > Br in receptor pockets) .

Q. What strategies resolve discrepancies in solubility data across experimental batches?

  • Methodological Answer : Batch variability may stem from polymorphic forms or residual solvents. Techniques include:

  • Powder XRD : Identify crystalline vs. amorphous forms affecting solubility.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues (e.g., <0.5% dichloromethane) that alter dissolution rates.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

Q. How are hydrogen bonding and crystal packing analyzed to improve formulation?

  • Methodological Answer : XRD data reveal intermolecular interactions (e.g., N–H···O hydrogen bonds in acetamide derivatives) that influence crystal lattice stability. For example, N–H···O bonds (2.8–3.0 Å) in analogs contribute to high melting points (>400 K), necessitating micronization for tablet formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.